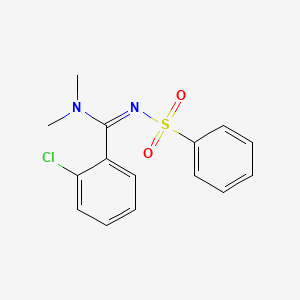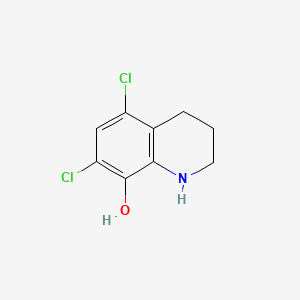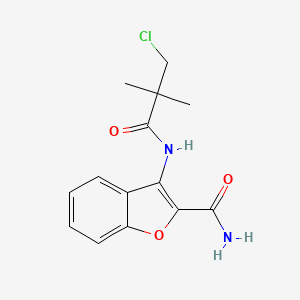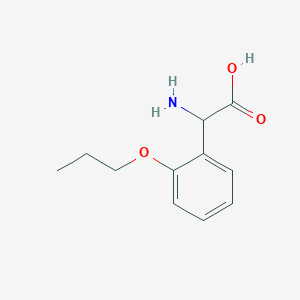![molecular formula C28H21ClN2O3S B2694364 (3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 671200-37-6](/img/structure/B2694364.png)
(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone” is a complex organic compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 3-amino-thiophene-2-carboxamides can be converted to thieno[3,2-d]pyrimidin-4-ones by heating with formic acid .Scientific Research Applications
Environmental Phenols and Health Monitoring
Research on environmental phenols such as bisphenol A (BPA), triclosan (TCS), and benzophenones highlights the widespread human exposure to these compounds due to their usage in consumer products, and their potential endocrine-disrupting effects. Studies have monitored their presence in human urine, suggesting methodologies for bio-monitoring and assessing exposure levels to similar compounds (Calafat et al., 2004).
Analytical Characterization and Toxicology
The identification and analytical characterization of new psychoactive substances (NPS), including detailed toxicological analysis, demonstrate approaches for chemical analysis and the assessment of health effects. These methodologies can be adapted for studying the effects and properties of complex chemical compounds (Ameline et al., 2019).
Exposure and Health Impact Studies
Studies on the association between urinary concentrations of phenolic compounds and health outcomes, such as oxidative stress, inflammation, and type 2 diabetes, suggest potential areas of research for similar chemicals. These studies use biomarkers to understand the health impacts of exposure (Li et al., 2018).
Environmental and Consumer Product Exposure
Investigations into the presence of phenolic compounds in consumer products and their environmental release provide a framework for assessing the environmental impact and human exposure routes of chemical compounds. This research can guide the study of the environmental persistence and bioaccumulation potential of similar compounds (Lopez-Espinosa et al., 2009).
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O3S/c1-33-20-11-5-16(6-12-20)22-15-23(17-7-13-21(34-2)14-8-17)31-28-24(22)25(30)27(35-28)26(32)18-3-9-19(29)10-4-18/h3-15H,30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNHFHVCQOUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694282.png)




![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)




